3-(1H-Benzo[d]imidazol-2-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHJIZFNCKIADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 1h Benzo D Imidazol 2 Yl Benzonitrile and Its Analogs
Strategies for the Construction of the Benzimidazole-Benzonitrile Core Structure
The formation of the fundamental benzimidazole-benzonitrile framework is achieved through several efficient synthetic routes. These methods are designed to be high-yielding and often employ catalytic systems to enhance reaction rates and selectivity.
Cyclocondensation Reactions Utilizing o-Phenylenediamine (B120857) Derivatives
The most prevalent and direct method for synthesizing 2-substituted benzimidazoles, including 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile, is the cyclocondensation reaction between an o-phenylenediamine and an aldehyde. nih.govnih.gov In this case, o-phenylenediamine is reacted with 3-formylbenzonitrile. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole (B57391) ring. nih.gov Various reaction conditions have been developed to promote this transformation, including the use of different catalysts and solvents. nih.gov The reaction is versatile and tolerates a wide range of functional groups on both the diamine and the aldehyde, making it a cornerstone of benzimidazole synthesis. nih.govacs.org
Catalytic Approaches in Benzimidazole Formation (e.g., ZnO Nanoparticles)
To improve the efficiency and environmental footprint of benzimidazole synthesis, various catalytic systems have been explored. Zinc oxide nanoparticles (ZnO-NPs) have emerged as a highly effective and reusable catalyst for the condensation of o-phenylenediamine with aromatic aldehydes. nih.gov The use of ZnO-NPs often leads to higher yields and shorter reaction times compared to traditional methods. nih.gov The proposed mechanism suggests that the ZnO nanoparticle activates the aldehyde, facilitating the nucleophilic attack by the o-phenylenediamine and subsequent cyclization. nih.gov Other metal-based catalysts, such as those involving cobalt, have also been developed for the dehydrogenative coupling of aromatic diamines and primary alcohols to form 2-substituted benzimidazoles. rsc.org
Brønsted Acid-Catalyzed Synthetic Routes
Brønsted acids are effective catalysts for the synthesis of benzimidazoles. arkat-usa.org Catalysts such as p-toluenesulfonic acid (PTSA) can facilitate the one-pot domino reaction of o-phenylenediamines with β-oxodithioesters to produce 2-aryl/hetaryl benzimidazoles under solvent-free and metal-free conditions. arkat-usa.org This method is characterized by its operational simplicity and high chemo- and regioselectivity. arkat-usa.org Another approach involves the use of Brønsted acidic ionic liquids, which can catalyze the condensation of aromatic aldehydes and o-phenylenediamine, often under ultrasonic irradiation, leading to excellent product yields. asianpubs.org These acidic ionic liquids are often recoverable and reusable, adding to the sustainability of the process. asianpubs.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. jocpr.com The synthesis of 2-arylbenzimidazoles from aromatic carboxylic acids and o-phenylenediamine can be efficiently achieved under microwave irradiation in solvent-free conditions with catalytic amounts of acid. researchgate.net This technique often results in shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.comarkat-usa.org Microwave irradiation has been successfully applied to the synthesis of a variety of benzimidazole derivatives, including those with complex substitution patterns, demonstrating the broad applicability of this technology in heterocyclic chemistry. nih.govdergipark.org.tr
Functionalization and Derivatization Strategies for Structural Modification
Once the core this compound structure is assembled, further modifications can be introduced to modulate its properties. These modifications are typically focused on the benzimidazole moiety.
Regioselective Substitution and N-Alkylation on the Benzimidazole Moiety
The nitrogen atoms of the benzimidazole ring are common sites for functionalization. Regioselective N-alkylation is a key strategy for introducing structural diversity. The reaction of the benzimidazole with an alkylating agent in the presence of a base can lead to the formation of N-1 or N-2 substituted products. The regioselectivity of this reaction is influenced by factors such as the nature of the substituent on the benzimidazole ring, the type of alkylating agent, the base, and the solvent used. beilstein-journals.org For instance, different reaction conditions can be employed to selectively favor the formation of either the N-1 or N-2 alkylated isomer. nih.gov This control over regioselectivity is crucial for synthesizing specific isomers with desired biological or material properties.
Table 1: Summary of Synthetic Methodologies
| Methodology | Reactants | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Cyclocondensation | o-Phenylenediamine, 3-Formylbenzonitrile | Various catalysts and solvents | Versatile, tolerates functional groups |
| Catalytic (ZnO-NPs) | o-Phenylenediamine, Aromatic Aldehydes | ZnO Nanoparticles | High yield, short reaction time, reusable catalyst |
| Brønsted Acid-Catalyzed | o-Phenylenediamines, β-Oxodithioesters | p-Toluenesulfonic acid (PTSA) | Metal-free, solvent-free, high selectivity |
| Brønsted Acidic Ionic Liquid | o-Phenylenediamine, Aromatic Aldehydes | Acidic Ionic Liquid, Ultrasonic Irradiation | High yield, reusable catalyst |
| Microwave-Assisted | o-Phenylenediamine, Aromatic Carboxylic Acids | Acid catalyst, Microwave irradiation | Rapid, high yield, solvent-free |
Chemical Transformations of the Benzonitrile (B105546) Functional Group
The benzonitrile group in this compound is a versatile functional group that can undergo several chemical transformations to yield a diverse range of derivatives. Nitriles are precursors for various functional organic materials, including those containing triazole, imidazole (B134444), or thiadiazole moieties. nih.gov
One common transformation is the hydrolysis of the nitrile group to a carboxylic acid. For instance, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile can be hydrolyzed to 4-(1H-benzo[d]imidazol-2-yl) benzoic acid using 60% H2SO4. nih.gov This carboxylic acid derivative can then be esterified. For example, treatment with ethanol (B145695) and a few drops of concentrated H2SO4 yields 4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester. nih.gov
The benzonitrile group can also participate in cycloaddition reactions. For example, it can react with sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, influencing the supramolecular chemistry of these compounds. nih.gov This property can be exploited in the design of crystal structures and molecular recognition systems.
Synthesis of Hybrid Compounds and Scaffold Diversification (e.g., Benzimidazole-Triazolothiadiazine Hybrids)
The synthesis of hybrid molecules incorporating the benzimidazole scaffold with other heterocyclic systems, such as triazolothiadiazines, has been a significant area of research. nih.govresearchgate.net This approach aims to combine the pharmacophoric features of different rings to develop new therapeutic agents.
A general strategy for synthesizing benzimidazole-triazolothiadiazine hybrids involves multi-step reaction sequences. For example, a series of 3-[4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl]-6-(substituted phenyl)-7H- nih.govchemicalforums.comacs.orgtriazolo[3,4-b] nih.govacs.orgrsc.orgthiadiazine derivatives were synthesized to identify new aromatase inhibitors. nih.gov This synthesis highlights the modular nature of building such complex molecules, where different substituted phenyl rings can be introduced to tune the biological activity. nih.gov
Similarly, benzimidazole-1,2,3-triazole hybrids have been synthesized via azide-alkyne Huisgen cycloaddition reactions. frontiersin.orgpreprints.org This "click chemistry" approach offers an efficient and regioselective method for linking benzimidazole moieties with triazole rings. preprints.org For instance, thiopropargylated benzimidazole can be reacted with appropriate azides in the presence of a copper catalyst to furnish 1,4-disubstituted-1,2,3-triazole tethered benzimidazole conjugates. preprints.org
The diversification of the benzimidazole scaffold can also be achieved by introducing various substituents at different positions of the benzimidazole ring. For example, N-alkylation of the benzimidazole ring is a common strategy to introduce diversity. researchgate.netconnectjournals.com
Interactive Data Table: Examples of Synthesized Benzimidazole Hybrid Compounds
| Compound Class | Synthetic Strategy | Key Reagents | Potential Application | Reference |
| Benzimidazole-Triazolothiadiazine Hybrids | Multi-step synthesis | Substituted benzaldehydes, thiocarbohydrazide | Aromatase inhibitors for breast cancer | nih.gov |
| Benzimidazole-1,2,3-Triazole Hybrids | Azide-alkyne Huisgen cycloaddition | Thiopropargylated benzimidazole, organic azides, copper catalyst | EGFR inhibitors for cancer therapy | frontiersin.org |
| Benzimidazole-Sulfonamide Conjugates | Nucleophilic substitution | Benzimidazole, sulfonyl chlorides | Antimicrobial agents | nih.gov |
| Bis-benzimidazole-1,2,4-triazole Hybrids | Multi-step synthesis from carboxylic acid | 7-methyl-2-propyl-3H-benzo[d]imidazole-5-carboxylic acid | Antimicrobial agents | preprints.org |
Mechanistic Investigations of Synthetic Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcomes of new transformations.
Elucidation of Proposed Reaction Mechanisms for Benzimidazole Ring Closure
The formation of the benzimidazole ring, a core reaction in the synthesis of these compounds, typically proceeds through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. nih.govslideshare.net The mechanism of this reaction has been a subject of study.
A widely accepted mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid. chemicalforums.com This is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. chemicalforums.com In some cases, when an excess of a carboxylic acid like formic acid is used, it can act as its own catalyst. chemicalforums.com
The reaction proceeds through the formation of an amide intermediate. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the second amino group on the amide carbonyl. This is followed by dehydration to form the benzimidazole ring. chemicalforums.com The final aromatization of the imidazole ring is a strong driving force for the reaction. chemicalforums.com
Alternative mechanisms have been proposed, especially under different reaction conditions. For example, in accelerated microdroplet synthesis, it is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile, leading to an acid-catalyzed reaction mechanism. nih.govrsc.org
Table of Key Intermediates in Benzimidazole Ring Closure:
| Step | Intermediate | Description |
| 1 | Protonated Carboxylic Acid | The carboxylic acid is activated by protonation, increasing its electrophilicity. |
| 2 | Amide Intermediate | Formed by the nucleophilic attack of one amino group of o-phenylenediamine on the activated carboxylic acid. |
| 3 | Cyclized Intermediate | Resulting from the intramolecular attack of the second amino group on the amide carbonyl. |
| 4 | Benzimidazole | Formed after dehydration and aromatization. |
Analysis of Stereochemical and Regiochemical Outcomes in Nucleophilic Addition Reactions
Nucleophilic addition reactions are crucial for the functionalization of the benzimidazole core and the synthesis of its derivatives. The stereochemical and regiochemical outcomes of these reactions are of significant interest.
In the synthesis of fused heterocycles, the nucleophilic addition of benzimidazoles to alkynyl bromides has been shown to proceed in a stereoselective manner. researchgate.net For instance, the reaction can provide (Z)-N-(1-bromo-1-alken-2-yl)benzimidazoles. researchgate.net This stereoselectivity is important for the subsequent palladium-catalyzed intramolecular C-H vinylation to form benzo acs.orgslideshare.netimidazo[2,1-a]isoquinolines. researchgate.net
The regioselectivity of nucleophilic additions is also a key consideration. For example, in the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aryl aldehydes, the reaction conditions can influence which nitrogen atom of the benzimidazole ring undergoes substitution. semanticscholar.org
The nature of the nucleophile, the electrophile, and the reaction conditions (solvent, temperature, catalyst) all play a role in determining the stereochemical and regiochemical outcomes of these reactions. A thorough analysis of these factors is essential for the controlled synthesis of specific benzimidazole derivatives.
Advanced Structural Characterization and Supramolecular Architecture of 3 1h Benzo D Imidazol 2 Yl Benzonitrile Derivatives
High-Resolution Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile (Molecular Weight: 219.24 g/mol ), electron impact (EI) mass spectrometry would be expected to yield a prominent molecular ion peak (M⁺˙) at m/z 219, confirming the molecular mass.
The fragmentation of 2-aryl-benzimidazole derivatives is influenced by the stability of the heterocyclic ring and the nature of the substituent on the phenyl ring. Studies on similar benzimidazole (B57391) structures indicate that the fragmentation pathways are predictable and provide significant structural information researchgate.netjournalijdr.com. The primary fragmentation of the benzimidazole core often involves the sequential loss of small, stable molecules. A characteristic fragmentation pathway for benzimidazoles is the elimination of a molecule of hydrogen cyanide (HCN) from the imidazole (B134444) ring journalijdr.com.
For this compound, the molecular ion (m/z 219) would likely undergo several key fragmentation steps. The initial fragmentation could involve the loss of HCN (27 Da) from the benzimidazole moiety, leading to a significant fragment ion. Another plausible fragmentation pathway involves the cleavage of the bond between the benzimidazole and benzonitrile (B105546) rings, or rearrangements within the benzonitrile group itself. The fragmentation of the molecular ion provides insight into the stability of different parts of the molecule, with the most stable fragments appearing as the most intense peaks in the spectrum.
Below is a table of proposed major fragments for this compound based on common fragmentation patterns of related compounds.
| Proposed Fragment Structure | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |
|---|---|---|
| [C₁₄H₉N₃]⁺˙ (Molecular Ion) | 219 | - |
| [C₁₃H₈N₂]⁺˙ | 192 | HCN |
| [C₁₃H₉N₂]⁺ | 193 | CN + H |
| [C₇H₅N₂]⁺ (Benzimidazole cation) | 117 | C₇H₄N (Benzonitrile radical) |
| [C₇H₄N]⁺ (Benzonitrile cation) | 102 | C₇H₅N₂ (Benzimidazole radical) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum shu.ac.uk. The spectrum of this compound is expected to be characterized by intense absorption bands arising from π→π* transitions and weaker bands from n→π* transitions, owing to its highly conjugated aromatic system and the presence of nitrogen heteroatoms with lone pairs of electrons pharmatutor.orglibretexts.org.
The structure contains multiple chromophores: the benzimidazole system and the benzonitrile moiety. The extended π-conjugation across the entire molecule allows for the delocalization of electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) libretexts.org. This results in absorption at longer wavelengths (a bathochromic or red shift).
The primary electronic transitions expected are:
π→π Transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of aromatic and other unsaturated systems. For 2-aryl-benzimidazoles, these transitions typically occur in the 280-350 nm range. For instance, 2-(2-Chlorophenyl)benzimidazole exhibits a maximum absorption value at 292.31 nm in methanol researchgate.net.
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms, to an antibonding π* orbital. These transitions are generally of lower intensity and may be observed as shoulders on the main π→π* absorption bands or be obscured by them shu.ac.uk.
The solvent polarity can influence the position of these absorption bands. Typically, n→π* transitions undergo a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital, while π→π* transitions may experience a slight bathochromic (red) shift shu.ac.uk.
| Type of Electronic Transition | Involved Orbitals | Expected Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π | Bonding π to Antibonding π | 280 – 350 nm | High (1,000–10,000 L mol⁻¹ cm⁻¹) |
| n → π | Non-bonding n to Antibonding π | > 300 nm | Low (10–100 L mol⁻¹ cm⁻¹) |
Supramolecular Chemistry and Non-Covalent Interactions
Principles of Self-Assembly in Condensed Phases and Solutions
The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. Benzimidazole derivatives are excellent building blocks for supramolecular assembly due to their rigid structure and ability to engage in a variety of non-covalent interactions openresearchlibrary.org. The self-assembly process is a bottom-up approach where molecules spontaneously organize into well-defined, stable, and ordered structures nih.gov.
In the case of this compound and related derivatives, self-assembly is driven by a combination of hydrogen bonding, π-π stacking, and potentially dipole-dipole interactions researchgate.net. The final architecture of the assembled structure—whether it be a one-dimensional chain, a two-dimensional sheet, or a more complex three-dimensional framework—is dictated by the geometry of the molecule and the specific conditions of the assembly process, such as solvent, temperature, and concentration openresearchlibrary.orgresearchgate.net. These assemblies can range from isolated crystals and coordination polymers to more advanced macrostructures like nanowires and metal-organic frameworks (MOFs) openresearchlibrary.org. The physicochemical nature of the benzimidazole core, combining a hydrophobic benzene (B151609) ring with a polar imidazole ring capable of specific interactions, allows for assembly through various chemistries researchgate.net.
Role of Aromatic Stacking (π-π Interactions) and Hydrogen Bonding in Supramolecular Assemblies
Hydrogen Bonding: The benzimidazole moiety contains an acidic N-H proton (donor) and an imine nitrogen atom (-N=) that can act as a hydrogen bond acceptor. This functionality allows for the formation of strong and directional N-H···N hydrogen bonds, which often link molecules into chains or dimeric motifs rsc.orgmdpi.com. The nitrile group (-C≡N) on the benzonitrile ring also contains a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks.
Aromatic Stacking (π-π Interactions): The planar, electron-rich aromatic systems of the benzimidazole and benzonitrile rings are prone to engaging in π-π stacking interactions researchgate.net. These interactions arise from electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. In benzimidazole derivatives, stacking can occur in various arrangements, such as parallel-displaced or head-to-tail, to maximize attractive forces nih.gov. These interactions are crucial for stabilizing the crystal lattice and often result in the formation of columnar or layered structures rsc.org. The interplay between hydrogen bonding and π-π stacking is critical; in some systems, stronger hydrogen bonding may lead to weaker π-π interactions, or vice versa nih.gov. Together, these interactions create a robust, three-dimensional supramolecular assembly from individual molecular units.
| Non-Covalent Interaction | Participating Groups | Structural Role |
|---|---|---|
| Hydrogen Bonding | N-H (donor) of imidazole; -N= (acceptor) of imidazole; -C≡N (acceptor) of nitrile | Forms chains, dimers, and sheets; provides directionality to the assembly. |
| π-π Stacking | Benzimidazole aromatic system; Benzonitrile aromatic system | Stabilizes the crystal packing by linking molecules in parallel or offset arrangements. |
| C-H···π Interactions | Aromatic C-H bonds and the face of an adjacent aromatic ring | Contributes to the overall stability of the three-dimensional structure. rsc.org |
Computational Chemistry and Theoretical Investigations of 3 1h Benzo D Imidazol 2 Yl Benzonitrile
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. biointerfaceresearch.comnih.gov Such studies provide fundamental insights into a compound's reactivity, stability, and potential applications. For many related benzimidazole (B57391) compounds, DFT has been successfully applied to analyze various properties. researchgate.netresearchgate.net
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and polarizability. nih.govnih.gov While methodologies for these calculations are well-established and have been applied to numerous benzimidazole derivatives, specific HOMO-LUMO energy values and orbital distribution maps for 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile have not been reported in the available scientific literature.
Mapping of Electron Density Distribution and Identification of Active Sites
Electron density mapping is essential for identifying the regions within a molecule that are rich or deficient in electrons. This information helps in predicting the sites most susceptible to electrophilic or nucleophilic attack, thereby identifying the molecule's active sites for chemical reactions. niscpr.res.in Despite the importance of this analysis, specific electron density distribution maps for this compound are not available.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface plot is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govmdpi.com It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (nucleophilic) and positive (electrophilic) potential. This analysis is standard in computational chemistry for predicting intermolecular interactions. researchgate.netresearchgate.net However, no specific MEP surface analysis for this compound has been published.
Prediction of Chemical Reactivity and Selectivity Indices
From the HOMO and LUMO energy values, various global reactivity descriptors such as chemical hardness, softness, chemical potential, and the electrophilicity index can be calculated. These indices provide quantitative measures of a molecule's reactivity and selectivity in chemical reactions. nih.gov The absence of foundational HOMO-LUMO energy data for this compound precludes the calculation and reporting of these specific reactivity indices.
Molecular Dynamics (MD) Simulations and Adsorption Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides valuable information about the dynamic behavior, conformational changes, and interaction of molecules with their environment. While MD simulations have been performed for some complex systems involving benzimidazole derivatives, no such studies have been reported specifically for this compound. eco-vector.com
Dynamic Behavior of Molecular Systems and Conformational Analysis
Conformational analysis, often performed as part of MD simulations, investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations is vital for predicting a molecule's biological activity and physical properties. Detailed information on the dynamic behavior and conformational landscape of this compound is currently absent from the scientific literature.
Elucidation of Adsorption Mechanisms on Material Surfaces (e.g., in Corrosion Inhibition)
Computational studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the adsorption behavior of benzimidazole derivatives on metal surfaces, a key aspect of their application as corrosion inhibitors. While direct studies on this compound are not extensively documented, the principles governing the interaction of the benzimidazole scaffold with metal surfaces are well-established and can be extrapolated.
The corrosion inhibition performance of benzimidazole derivatives is largely attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is a complex process involving both physisorption and chemisorption.
Physisorption arises from electrostatic interactions between the charged metal surface and the charged inhibitor molecule. Chemisorption , a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal atoms, leading to the formation of a coordinate-type bond. The nitrogen atoms of the imidazole (B134444) ring, with their lone pairs of electrons, and the π-electrons of the aromatic system are key contributors to the chemisorption process.
Quantum chemical parameters derived from DFT calculations provide valuable insights into the inhibitive properties of these molecules. Key parameters include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface.
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus, a greater potential for effective corrosion inhibition.
Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor molecules on the metal surface, enhancing electrostatic interactions.
Theoretical studies on various benzimidazole derivatives have consistently shown that the presence of electron-donating or withdrawing groups on the benzimidazole core can significantly influence these quantum chemical parameters and, consequently, their corrosion inhibition efficiency. For this compound, the nitrile group (-CN) acts as an electron-withdrawing group, which could influence the electron density distribution across the molecule and its interaction with the metal surface.
The orientation of the adsorbed molecule on the metal surface is also a critical factor. Computational models suggest that benzimidazole derivatives can adsorb in a flat-lying (parallel) or upright (perpendicular) orientation. The preferred orientation depends on the specific inhibitor, the nature of the metal surface, and the environmental conditions. A parallel orientation maximizes the surface coverage and the interaction of the π-system with the metal.
In Silico Bioactivity Prediction and Molecular Docking Simulations
In silico methods are pivotal in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with macromolecular targets. For this compound, molecular docking simulations can provide valuable predictions of its potential as a therapeutic agent by assessing its binding affinity and mode of interaction with various biological targets.
Computational Assessment of Ligand-Target Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key metric for evaluating the potential of a compound as a drug candidate. A more negative binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.
While specific docking studies for this compound are not widely published, studies on structurally related benzimidazole derivatives have demonstrated their potential to bind to a variety of biological targets with significant affinity. For instance, various substituted benzimidazoles have been investigated as inhibitors of enzymes such as kinases, polymerases, and topoisomerases. nih.gov
The predicted binding affinities for a series of aminobenzimidazole-coumaranone conjugates, which share the benzimidazole core, have shown strong receptor binding affinities, with values ranging from -7.5 to -10.5 kcal/mol, often surpassing those of standard drugs. nih.gov These findings highlight the potential of the benzimidazole scaffold to form high-affinity interactions with biological macromolecules. The binding affinity of this compound would be influenced by its specific stereoelectronic properties, including the presence and position of the nitrile group.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference |
| Tyrosine Kinase | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | -9.2 | nih.gov |
| Tyrosine Kinase | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | -9.5 | nih.gov |
| DNA Topoisomerase I | Novel 1H-benzo[d]imidazole derivatives | -7.8 to -8.5 | nih.gov |
| Antimicrobial Target | Aminobenzimidazole-coumaranone conjugates | -7.5 to -10.5 | nih.gov |
Detailed Elucidation of Binding Modes and Key Interaction Sites within Biological Macromolecules
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the binding mode of a ligand within the active site of a biological target. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-receptor complex.
For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are frequent participants in hydrogen bonding with amino acid residues in the protein's active site. The aromatic rings of the benzimidazole and the attached benzonitrile (B105546) moiety in this compound can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The nitrile group of this compound can also play a significant role in binding. It can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, potentially forming specific contacts with the target protein that enhance binding affinity.
| Target | Ligand | Key Interacting Residues | Type of Interaction |
| Tyrosine Kinase | Benzimidazole-hydrazone hybrid | Met793, Lys745, Asp855 | Hydrogen bonding, π-π stacking |
| DNA Topoisomerase I | Bisbenzimidazole derivative | Arg364, Asn722 | Hydrogen bonding, van der Waals |
| PfADSL | Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide | Asp16, Gly144, His145 | Hydrogen bonding, hydrophobic |
Application in Structure-Based Design Principles for Targeted Molecular Intervention
The insights gained from molecular docking studies are fundamental to structure-based drug design. By understanding how a ligand like this compound interacts with its target, medicinal chemists can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties.
If docking studies reveal that a particular region of the binding pocket is unoccupied or that a specific interaction could be strengthened, modifications can be made to the ligand's structure to exploit these opportunities. For example, if a hydrophobic pocket is identified near the benzonitrile ring, adding a lipophilic group at a suitable position could enhance binding affinity. Conversely, if a hydrogen bond donor or acceptor on the protein is not engaged, a corresponding functional group could be introduced into the ligand to form this interaction.
This iterative process of computational prediction, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. The benzimidazole scaffold, due to its versatile chemistry and favorable drug-like properties, serves as an excellent template for the application of these structure-based design principles. The specific substitution pattern of this compound provides a unique starting point for the design of targeted molecular interventions for a range of diseases.
Coordination Chemistry and Catalytic Applications of Benzimidazole Benzonitrile Ligands
Benzimidazole (B57391) Derivatives as Versatile Ligands in Metal Complexes
Benzimidazole derivatives are of significant interest in the field of medicinal and coordination chemistry due to their structural similarity to naturally occurring nucleotides, which allows them to interact with biological macromolecules. mdpi.com Their derivatives are known to form stable complexes with a variety of metal ions. nih.gov The nitrogen atoms in the benzimidazole ring system readily coordinate to metal centers, leading to the formation of diverse structural architectures with potential applications in catalysis and materials science. nih.govresearchgate.net
Synthesis and Characterization of Metal-Organic Frameworks and Coordination Compounds
The synthesis of metal complexes involving benzimidazole-containing ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov For instance, complexes of Cu(II), Zn(II), Ni(II), and Ag(I) have been successfully synthesized using 2-(1H-benzimidazole-2-yl)-phenol derivatives. nih.gov The resulting products are often characterized using a suite of analytical techniques.
Common characterization methods include:
Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify the vibrational modes of the functional groups and confirm the coordination of the ligand to the metal ion. nih.gov
¹H-NMR Spectroscopy : To elucidate the structure of the ligand and its complexes in solution. nih.gov
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern of the synthesized compounds. researchgate.net
UV-Visible Spectroscopy : To study the electronic transitions within the complex and confirm the presence of the metal. nih.gov
Powder X-ray Diffraction (PXRD) : To determine the crystalline structure of the compounds. nih.gov
Inductively Coupled Plasma (ICP) Optical Emission Spectrometry : To quantify the metal content in the complexes. nih.gov
In a related context, metal-organic frameworks (MOFs) have been prepared using a similar benzimidazole-based linker, 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) (TIBM), with metal ions such as Al, Cr, and Cu. mdpi.com The synthesis of these MOFs was carried out using a solvothermal process. mdpi.com
Investigation of Coordination Modes and Ligand Field Theory Considerations
Benzimidazole-based ligands can exhibit various coordination modes. For example, a ligand containing both thiazole (B1198619) and imidazole (B134444) rings acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the imidazole ring and a nitrogen atom of an azo group. qu.edu.iq In the case of 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile, coordination can occur through the imine nitrogen of the benzimidazole ring and potentially the nitrogen of the nitrile group, allowing it to act as a bidentate or bridging ligand.
The interaction between the ligand and the metal ion can be described by Ligand Field Theory. The coordination of the ligand to the metal center causes a splitting of the d-orbitals of the metal ion. The magnitude of this splitting is influenced by the nature of the ligand and the metal. For instance, in some Ni(II) complexes with imidazole derivatives, an octahedral geometry is suggested by magnetic susceptibility measurements. rdd.edu.iq The electronic spectra of these complexes show transitions that are consistent with this geometry. rdd.edu.iq
In the solid state, molecules of a related compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, are linked into chains by intermolecular N—H···N hydrogen bonds, where the protonated nitrogen atom of the imidazole ring acts as a hydrogen-bond donor to the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov A similar N—H···N hydrogen bonding pattern is observed in 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile, leading to the formation of chains. nih.gov
Spectroscopic Fingerprints of Metal Complex Formation and Stability
Spectroscopic techniques provide valuable insights into the formation and stability of metal complexes.
FT-IR Spectroscopy : A key indicator of coordination is the shift in the vibrational frequency of the C=N (imine) group of the benzimidazole ring upon complexation. A downward shift of 6–35 cm⁻¹ in ν(C=N) vibrations compared to the free ligand suggests the coordination of the nitrogen atom to the metal. nih.gov Additionally, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov
UV-Visible Spectroscopy : The electronic spectra of the complexes typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) bands. nih.gov These bands can provide information about the geometry of the complex. For example, the UV-Vis spectrum of a Cu(II) complex with a 2-(1H-benzimidazole-2-yl)-phenol derivative showed bands at 640 nm, which are characteristic of d-d transitions in a copper complex. nih.gov
Mass Spectrometry : ESI-MS is used to confirm the mass of the synthesized complexes. nih.gov A study on benzimidazole phenyl sulfonylpiperazines showed a novel fragmentation pattern in the mass spectra of piperazine-containing compounds. researchgate.net
The stability of metal complexes can be determined by measuring their stability constants. This can be done by spectrophotometric methods, where the absorbance of a solution containing the ligand and metal ion is measured at a specific wavelength. qu.edu.iq
Table 1: Spectroscopic Data for a Representative Cu(II) Complex with a Benzimidazole Derivative nih.gov
| Spectroscopic Technique | Observed Features | Interpretation |
| FT-IR (KBr, cm⁻¹) | ν(-NH) 3057, ν(-C=N) 1602, ν(Cu-O) 474, ν(Cu-N) 438 | Coordination of N and O atoms to Cu(II) |
| ESI-HRMS | [M+H]⁺ = 482.0751 | Confirmation of complex formation |
| UV-Vis (DMSO, nm) | 297, 318, 334, 356, 368, 640 | Ligand-based transitions and d-d transitions |
Catalytic Activity of Metal Complexes and Derivatives
Metal complexes derived from benzimidazole ligands have shown promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to coordinate with the substrates and facilitate the reaction.
Application in Transfer Hydrogenation Reactions of Organic Substrates
Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to an acceptor molecule, catalyzed by a metal complex. While specific studies on the use of this compound complexes in transfer hydrogenation are not prevalent in the provided search results, related systems offer insights. For example, nickel-catalyzed transfer hydrogenation of benzonitriles has been achieved using 2-propanol or 1,4-butanediol (B3395766) as the hydrogen source. acs.org This reaction, using a [Ni(COD)₂] precursor and phosphine (B1218219) ligands, yields N-benzylidene benzylamine. acs.org This demonstrates the potential for metal complexes to catalyze the reduction of the nitrile functional group.
Exploration in Other Homogeneous and Heterogeneous Catalysis Systems
Benzimidazole derivatives and their metal complexes have been explored in various catalytic systems. Phosphoric acid has been used as a homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. rsc.org In another study, ZnO nanoparticles have been employed as an efficient and eco-friendly catalyst for the synthesis of 1H-benzo[d]imidazole derivatives through a cyclocondensation reaction. nih.govsemanticscholar.org A proposed mechanism suggests that the nano-ZnO activates the aldehyde, which is then attacked by o-phenylenediamine (B120857), followed by intramolecular cyclization and deprotonation to yield the product. nih.gov
Ruthenium(II) complexes have been used to catalyze the synthesis of 2-arylbenzimidazoles from the reaction of o-phenylenediamine and aromatic aldehydes in water. researchgate.net These examples highlight the versatility of benzimidazole-related compounds and their metal complexes in facilitating a range of organic reactions.
Advanced Applications in Materials Science
Photophysical Properties and Optoelectronic Device Applications
The photophysical characteristics of 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile and its derivatives are central to their application in optoelectronic devices. The interplay between the benzimidazole (B57391) and benzonitrile (B105546) groups gives rise to unique excited-state phenomena that are highly desirable for organic electronics.
Fluorescence and Phosphorescence Characteristics in Solid and Solution States
Derivatives of benzimidazole and benzonitrile are known to exhibit strong luminescence in both solution and solid states. For instance, a related compound, MCNPIBI, which incorporates a cyanophenyl group, displays deep blue emission. doaj.orgtandfonline.com In solution, these types of molecules often exhibit high photoluminescence quantum yields (PLQYs), which can exceed 90%. semanticscholar.org The emission properties are influenced by the solvent polarity and the specific molecular structure. In the solid state, while aggregation-caused quenching can be a concern for many organic molecules, careful molecular design in benzimidazole-benzonitrile systems can lead to efficient solid-state emission. This is crucial for their use in thin-film devices.
The fluorescence lifetime of these compounds is typically in the nanosecond range. For example, the fluorescence lifetime of MCNPIBI in chloroform was found to be 1.65 ns. tandfonline.com This short lifetime is indicative of efficient radiative decay from the singlet excited state. Phosphorescence, which is emission from a triplet excited state, is also an important characteristic, particularly for understanding the potential for applications in technologies that utilize triplet excitons, such as phosphorescent organic light-emitting diodes (OLEDs).
Investigation of Hybridized Local and Charge Transfer (HLCT) Excited States
A key feature of many benzimidazole-benzonitrile derivatives is the presence of a Hybridized Local and Charge Transfer (HLCT) excited state. doaj.orgtandfonline.comsemanticscholar.org This state arises from the mixing of a locally excited (LE) state, typically on one of the aromatic moieties, and a charge transfer (CT) state, which involves the transfer of an electron from the donor part of the molecule (often the benzimidazole) to the acceptor part (the benzonitrile).
The presence of an HLCT state is a highly sought-after property in materials for OLEDs because it can facilitate a process called reverse intersystem crossing (RISC). doaj.orgtandfonline.com In conventional fluorescent materials, only singlet excitons (25% of the total excitons formed) contribute to light emission. However, in materials with an HLCT state, triplet excitons can be converted into singlet excitons through RISC, a process also known as "hot exciton" mechanism, thereby significantly increasing the theoretical internal quantum efficiency of the device. semanticscholar.org The single exponential decay profile of the fluorescence lifetime in some of these molecules suggests a highly mixed or hybridized LE and CT state, which is a hallmark of an HLCT state. tandfonline.com
Assessment of Charge Transport Properties (e.g., Bipolar Transport) in Organic Electronic Materials
For efficient operation of organic electronic devices, the active materials must possess good charge transport properties. Bipolar charge transport, the ability to transport both holes and electrons, is particularly advantageous for host materials in OLEDs as it leads to a more balanced charge injection and recombination in the emissive layer.
Derivatives of 1-phenyl-1H-benzo[d]imidazole have been shown to exhibit bipolar charge transport. rsc.orgktu.edu The charge-transporting properties can be tuned by modifying the molecular structure, such as by changing the number of electron-donating moieties. Theoretical modeling has also been employed to understand the charge transport mechanisms in triphenylamine–benzimidazole based molecular solids, indicating that the transport can transition from coherent to incoherent depending on dynamic disorder and the applied electric field. rsc.org
Role in Organic Light-Emitting Diodes (OLEDs) and Display Technologies
The favorable photophysical and charge transport properties of this compound and its derivatives make them excellent candidates for use in OLEDs. They can function as emitters, particularly for deep blue light, or as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
As emitters, their ability to exhibit deep blue fluorescence with high efficiency is crucial for display and lighting applications. For example, an OLED device using the MCNPIBI emitter showed deep-blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.08), which is close to the standard for blue emitters. doaj.org Such devices can also exhibit low turn-on voltages and respectable efficiencies. doaj.orgtandfonline.com
When used as host materials, their bipolar charge transport properties and high triplet energies are key. rsc.orgktu.edu A high triplet energy is necessary to effectively confine the triplet excitons of the guest emitter, preventing energy loss. The bipolar nature ensures a balanced flux of electrons and holes to the emissive guest molecules, leading to high recombination efficiency. Pyrene-benzimidazole derivatives have also been explored as blue emitters for OLEDs, with some devices showing promising external quantum efficiencies and luminance. nih.govnsf.gov
| Property | Observation in Related Benzimidazole-Benzonitrile Systems | Significance for OLEDs |
| Emission Color | Deep blue | Essential for full-color displays and white lighting |
| Photoluminescence Quantum Yield (PLQY) | Can exceed 90% in solution | High efficiency of light emission |
| Excited State | Hybridized Local and Charge Transfer (HLCT) | Potential for high internal quantum efficiency via RISC |
| Charge Transport | Bipolar (transports both holes and electrons) | Balanced charge injection and recombination in the emissive layer |
| Triplet Energy | Generally high | Suitable as host materials for phosphorescent emitters |
Corrosion Inhibition Mechanisms and Materials Protection
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the corrosion and inhibition processes at the metal/electrolyte interface. In a typical EIS experiment, a small amplitude AC signal is applied to the working electrode (the metal sample) over a range of frequencies. The impedance of the system is measured, and the data is often presented as a Nyquist plot.
For an uninhibited metal in a corrosive medium, the Nyquist plot often shows a single semicircle, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A smaller Rct value indicates a higher corrosion rate. When an effective inhibitor is added, the diameter of the semicircle increases, signifying an increase in Rct and a decrease in the corrosion rate. electrochemsci.org This increase in resistance is attributed to the formation of a protective film of the inhibitor molecules on the metal surface. rsc.orgelectrochemsci.org
Potentiodynamic Polarization (PDP) is another widely used electrochemical technique to evaluate corrosion rates and inhibitor performance. In a PDP experiment, the potential of the working electrode is scanned, and the resulting current is measured. The data is plotted as a Tafel plot (log of current density vs. potential). From the Tafel plot, the corrosion potential (Ecorr) and the corrosion current density (icorr) can be determined.
A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate. The effect of the inhibitor on the anodic and cathodic branches of the Tafel plot can reveal the type of inhibitor. If the inhibitor primarily affects the anodic reaction (metal dissolution), it is an anodic inhibitor. If it mainly affects the cathodic reaction (e.g., hydrogen evolution), it is a cathodic inhibitor. If it affects both, it is a mixed-type inhibitor. rsc.orgorientjchem.org Benzimidazole and benzonitrile derivatives have been reported to act as mixed-type inhibitors. rsc.orgorientjchem.org
The inhibition efficiency (%IE) can be calculated from both EIS and PDP data using the following equations:
From EIS: %IE = [(Rct(inh) - Rct(uninh)) / Rct(inh)] x 100 From PDP: %IE = [(icorr(uninh) - icorr(inh)) / icorr(uninh)] x 100
Where Rct(inh) and icorr(inh) are the charge transfer resistance and corrosion current density with the inhibitor, and Rct(uninh) and icorr(uninh) are the values without the inhibitor.
The general mechanism of corrosion inhibition by organic molecules like benzimidazole derivatives involves their adsorption onto the metal surface. acs.orgbohrium.comnih.gov This adsorption can be either physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer between the inhibitor and the metal). The presence of heteroatoms (like nitrogen in the benzimidazole ring and the nitrile group) and π-electrons in the aromatic rings facilitates this adsorption. The adsorbed layer acts as a barrier, isolating the metal surface from the corrosive environment. rsc.orgelectrochemsci.org The planarity of the benzimidazole ring system allows for effective surface coverage. nih.gov
| Technique | Parameter Measured | Indication of Inhibition |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct) | Increase in Rct |
| Potentiodynamic Polarization (PDP) | Corrosion current density (icorr) | Decrease in icorr |
Mechanoluminescence and Mechanofluorochromism PhenomenaThere are no published reports or studies on the mechanoluminescent or mechanofluorochromic properties of "this compound." While other benzimidazole derivatives have been explored for such properties, this specific compound has not been the subject of similar investigations.
Due to the complete absence of research findings for "this compound" in these specified areas, it is not possible to generate the requested article with the required detailed and scientifically accurate content, including data tables and research findings. The information necessary to fulfill the request does not appear to be present in the public scientific domain.
Mechanistic Studies of Biological Interactions and Target Modulation in Vitro and in Silico
Molecular Interactions with Biological Macromolecules
Receptor Binding and Ligand-Receptor Activation/Inhibition Dynamics
The interaction of benzimidazole-based compounds, such as 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile, with biological receptors is a complex process governed by the molecule's three-dimensional structure and chemical properties. Studies on related heterocyclic compounds, including benzodiazepines and various benzimidazole (B57391) derivatives, indicate that these molecules often act as competitive inhibitors at receptor binding sites. For instance, in studies of benzodiazepine receptors, certain derivatives have been shown to displace radiolabeled ligands like [3H]diazepam from their binding sites on brain membranes, indicating a competitive binding mechanism. nih.gov The affinity of this binding is highly dependent on the molecular structure.
Molecular docking simulations performed on a series of benzimidazole-based compounds targeting the Farnesoid X receptor (FXR) have shown that both highly active and less active compounds can occupy the same binding pocket as the co-crystallized ligand. nih.gov This suggests that while binding to the active site is crucial, the specific orientation and interactions determine the compound's efficacy as an agonist or antagonist. The dynamics of activation versus inhibition are subtle. For soluble epoxide hydrolase (sEH), for example, modifications to the benzimidazole core can switch a compound from an inhibitor to a less active molecule, depending on how the changes affect interactions with the catalytic triad (Asp335, Tyr383, Tyr466) within the active site. nih.gov
Similarly, studies on 2,3-benzodiazepine derivatives, which share structural similarities with the benzimidazole class, reveal that these compounds can act as allosteric modulators of AMPA receptors. mdpi.com They influence the receptor's gating mechanism, altering desensitization and deactivation rates, which demonstrates that ligand binding can induce conformational changes in the receptor that modulate its activity rather than simply blocking the active site. mdpi.com The binding mode itself can vary; computational studies suggest that different benzodiazepines may adopt distinct binding poses within the GABA-A receptor, which could account for their varied pharmacological effects. nih.gov
The table below illustrates the binding affinities of various benzimidazole and related heterocyclic compounds to different receptors, showcasing the range of biological targets for this structural class.
| Compound Class | Target Receptor | Binding Affinity (Ki or IC50) | Type of Interaction |
| Benzothiazolone Analogues | Sigma-1 (σ1) Receptor | 1.6 - 4.5 nM | High-affinity ligand |
| Benzothiazolone Analogues | Sigma-2 (σ2) Receptor | Varies (used to determine selectivity) | Ligand |
| Quinolyltriazole Derivatives | Benzodiazepine Receptor | High (specific values not provided) | Competitive Inhibition |
| Benzimidazole-based Agonists | Farnesoid X Receptor (FXR) | Varies (used in QSAR model) | Agonist |
| N-Boc Substituted Benzimidazoles | Soluble Epoxide Hydrolase (sEH) | High (IC50 in sub-micromolar range) | Inhibition |
This table presents representative data for compound classes related to this compound to illustrate typical binding affinities and interaction types.
Elucidation of Hydrogen Bonding and π-π Stacking in Protein-Ligand Complexes
The stability and specificity of protein-ligand complexes involving benzimidazole derivatives are significantly influenced by non-covalent interactions, primarily hydrogen bonds and π-π stacking. mdpi.comresearchgate.net The benzimidazole scaffold is well-suited for these interactions due to the presence of a hydrogen bond donor (the N-H group of the imidazole (B134444) ring), hydrogen bond acceptors (the pyridine-like nitrogen atom), and two aromatic rings capable of π-π stacking. researchgate.netnih.gov
Hydrogen Bonding: Hydrogen bonds are critical for orienting the ligand within the binding pocket and contribute significantly to binding affinity. kubinyi.de Theoretical studies on benzimidazole derivatives confirm the formation of strong intermolecular hydrogen bonds, such as N-H···O, with amino acid residues like aspartate, glutamine, and tyrosine in receptor active sites. nih.govresearchgate.net For example, the catalytic triad of the soluble epoxide hydrolase (sEH) enzyme features two tyrosine residues (Tyr466, Tyr383) and an aspartate (Asp335) that interact with ligands via hydrogen bonding. nih.gov The geometry of these bonds, including the typical N···O distance of 2.8 to 3.2 Å and an angle greater than 150°, is crucial for effective binding. kubinyi.de The presence of the nitrile group (C≡N) in this compound adds another potential hydrogen bond acceptor, which can further anchor the ligand in the active site.
The interplay of these non-covalent forces is summarized in the table below.
| Interaction Type | Key Molecular Features of Ligand | Interacting Amino Acid Residues | Significance in Binding |
| Hydrogen Bond | Imidazole N-H (donor), Imidazole N (acceptor), Nitrile N (acceptor) | Asp, Glu, Gln, Tyr, His, Ser | Orientation, Recognition, Affinity |
| π-π Stacking | Benzimidazole ring system, Benzonitrile (B105546) ring | Phe, Tyr, Trp, His | Stability, Affinity |
| Van der Waals | Entire ligand scaffold | Hydrophobic pockets (e.g., Leu, Val) | Overall complex stability |
Structure-Activity Relationship (SAR) Studies in Biological Systems
Impact of Substituent Effects on Molecular Interactions and Biological Activity
Structure-activity relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule influences its biological activity. patsnap.com For benzimidazole derivatives, SAR studies reveal that the type and position of substituents on both the benzimidazole core and its appended rings are critical determinants of potency and selectivity. nih.govindexcopernicus.com
The core structure of this compound features a benzonitrile group at the 2-position. The electronic and steric properties of this substituent significantly modulate the molecule's interaction with its biological target.
Substitution on the Phenyl Ring: In a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids, the position of halogen substituents on the phenyl ring dramatically influenced cytotoxic potency. mdpi.com For instance, substitution at the 4-position with a fluoro group yielded the best results, while disubstituted compounds generally showed lower potency. mdpi.com This highlights the sensitivity of the binding pocket to the electronic and steric profile of this part of the molecule. The nitrile group in this compound, being a strong electron-withdrawing group, will influence the charge distribution across the molecule and its ability to act as a hydrogen bond acceptor.
Substitution on the Benzimidazole Core: Modifications to the benzimidazole ring system itself also have a profound impact. For example, N-substitution can drastically alter activity. In a study of sEH inhibitors, adding a bulky N-Boc group to the benzimidazole nitrogen increased inhibitory potency, whereas the unsubstituted N-H analogues were more active as FLAP inhibitors. nih.gov This suggests that different targets have different steric requirements around the benzimidazole core.
The following table summarizes the observed effects of different substituents on the biological activity of benzimidazole analogues, providing a framework for understanding the properties of this compound.
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Example |
| Phenyl Ring at C2 | Halogens (e.g., -F, -Cl) | Position-dependent; 4-fluoro substitution enhanced cytotoxicity. | (Halogenated)benzylidenebenzohydrazide Hybrids mdpi.com |
| Phenyl Ring at C2 | Nitro (-NO2) | Ortho-substituted nitro aniline was more active than para or meta isomers. | 3-arylamine derivatives of 1,4-benzodiazepine-2-one chemisgroup.us |
| Benzimidazole at N1 | tert-Butoxycarbonyl (Boc) | Increased sEH inhibition; decreased FLAP activity. | Diflapolin derivatives nih.gov |
| Benzimidazole at C5/C6 | Fluoro (-F) | More effective for radical scavenging than chloro (-Cl) group. | Substituted Benzimidazole Analogues nih.gov |
Pharmacophore Elucidation and Principles of Lead Compound Optimization
Pharmacophore modeling is a key computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For classes of compounds like benzimidazole derivatives, pharmacophore models serve as a blueprint for designing new, more potent molecules. nih.gov
A common pharmacophore model developed for benzimidazole-based agonists of the Farnesoid X receptor (FXR) consisted of three hydrophobic features and two aromatic rings (HHHRR). nih.govresearchgate.net This model successfully predicted the activity of a series of compounds, demonstrating that these features are crucial for binding and activation. nih.gov For this compound, the key pharmacophoric features would likely include:
Two Aromatic Rings: The benzimidazole and benzonitrile moieties.
A Hydrogen Bond Donor: The N-H group of the imidazole.
A Hydrogen Bond Acceptor: The pyridine-like nitrogen of the imidazole and the nitrogen of the nitrile group.
Hydrophobic Features: The aromatic rings contribute to hydrophobic interactions.
Once a lead compound like this compound is identified, lead optimization is the iterative process of modifying its chemical structure to improve its pharmacological profile. danaher.comresearchgate.net This involves enhancing potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com Key strategies for lead optimization include:
Structure-Activity Relationship (SAR) Analysis: Systematically modifying functional groups to identify key interactions and improve potency, as discussed in the previous section. patsnap.com
Bioisosteric Replacement: Substituting a functional group with another group that has similar physical or chemical properties to improve pharmacokinetics or reduce toxicity without losing affinity. patsnap.com For example, the nitrile group could potentially be replaced by other small, polar groups.
Scaffold Hopping: Replacing the central benzimidazole core with a different heterocyclic system while retaining the essential pharmacophoric features. patsnap.com This can lead to novel chemical series with improved properties.
Fragment-Based Growing: If the initial compound is a smaller fragment, chemical groups are added to increase its size and exploit additional binding interactions within the target's active site. nih.gov
| Optimization Strategy | Description | Application to this compound |
| SAR-Guided Modification | Altering substituents on the phenyl or benzimidazole rings based on activity data. | Introducing small alkyl or halogen groups to probe for additional interactions. |
| Bioisosteric Replacement | Replacing the nitrile (-CN) group with another functional group (e.g., oxadiazole, amide). | To modulate polarity, metabolic stability, or hydrogen bonding capacity. |
| Scaffold Hopping | Replacing the benzimidazole core with another heterocycle (e.g., imidazopyridine, benzothiazole). | To discover novel intellectual property and potentially improve ADMET properties. |
| Computational Modeling | Using techniques like QSAR and molecular docking to predict the effects of modifications before synthesis. | To prioritize the synthesis of compounds most likely to have improved activity. patsnap.com |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for Benzimidazole-Nitriles
The synthesis of benzimidazole (B57391) derivatives has been a major focus for organic chemists. chemmethod.com Traditional methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, but these routes can require harsh conditions, long reaction times, and complicated setups, leading to high costs and environmental pollution. chemmethod.comijarsct.co.in Consequently, a significant research effort is now directed towards developing novel and sustainable synthetic methodologies that align with the principles of green chemistry. chemmethod.comijarsct.co.in
Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com For benzimidazole synthesis, this has translated into the exploration of:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes or seconds, often leading to higher yields and fewer impurities. spast.org Microwave irradiation has been successfully used for the one-pot synthesis of benzimidazoles from o-phenylenediamine (B120857) and aromatic aldehydes.
Alternative Solvents and Catalysts: Research has focused on replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents. researchgate.net The use of efficient and reusable catalysts is also a key strategy. Various catalysts, including Lewis acids (e.g., Er(OTf)₃), metal salts, and nanoparticles (e.g., ZnO, cobalt ferrite), have been employed to facilitate the synthesis under milder conditions. researchgate.netmdpi.combeilstein-journals.org
Solvent-Free and Catalyst-Free Conditions: Some innovative methods allow for the synthesis of benzimidazoles by grinding the reactants together, sometimes with a solid support like silica gel, eliminating the need for both solvents and catalysts. mdpi.com A novel route for a benzimidazole derivative utilized graphite oxide as a catalyst in a solvent-free reaction at 80 °C, achieving high yields in just 60 minutes. scielo.br
These sustainable methods offer significant advantages over conventional techniques, making the synthesis of compounds like 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile and its derivatives more efficient, economical, and environmentally friendly. ijarsct.co.in
| Synthetic Method | Catalyst/Conditions | Key Advantages | Typical Reaction Time |
| Conventional Reflux | Strong acids, high temperatures | Well-established procedure | Several hours |
| Microwave Irradiation | Alumina, [BMIM]HSO₄, or catalyst-free | Rapid, efficient, reduced impurities, high yields | 5-15 minutes mdpi.com |
| Lewis Acid Catalysis | Er(OTf)₃, ZrOCl₂·8H₂O, TiCl₄ | High efficiency, mild conditions, selectivity | 5 minutes to a few hours mdpi.combeilstein-journals.org |
| Solvent-Free Reaction | Grinding or solid-support (silica gel) | Eco-friendly, simple work-up | 5-10 minutes mdpi.com |
| Graphite Oxide Catalysis | Graphite oxide, 80 °C, solvent-free | Simple, solvent-free, high yield | 60 minutes scielo.br |
Advanced Computational Design and Screening of Derivatives for Targeted Applications
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and screening of novel molecules before their synthesis. nih.gov For derivatives of this compound, in silico techniques are crucial for predicting their potential as therapeutic agents and for understanding their structure-activity relationships (SAR).
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. eprajournals.com Docking studies have been widely used to evaluate benzimidazole derivatives against various targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammation. spast.orgresearchgate.netekb.eg For instance, docking analyses have identified potential benzimidazole-based inhibitors for SARS-CoV-2 proteins, bacterial DNA gyrase, and cyclo-oxygenase-2 (COX-2). spast.orgresearchgate.netekb.eg The binding scores from these studies help prioritize which derivatives are most likely to be active and warrant synthesis. spast.org
In Silico ADMET Prediction: A major reason for drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Computational tools like QikProp can calculate these ADMET parameters for virtual compounds, helping to identify candidates with good drug-likeness and low toxicity profiles early in the design process. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to examine the stability of the ligand-protein complex over time. researchgate.nettandfonline.com These simulations provide a more dynamic picture of the molecular interactions, confirming the stability of key hydrogen bonds or hydrophobic interactions predicted by docking. researchgate.net
These computational methods accelerate the discovery process by allowing researchers to screen vast virtual libraries of benzimidazole-nitrile derivatives and focus synthetic efforts on the most promising candidates for specific applications, such as anticancer or antimicrobial agents. nih.govresearchgate.net
| Computational Technique | Purpose | Information Gained | Example Application for Benzimidazoles |
| Molecular Docking | Predict ligand-protein binding | Binding affinity (score), binding mode, key interactions | Screening for inhibitors of EGFR, SARS-CoV-2 protease, bacterial enzymes researchgate.netukm.my |
| ADMET Prediction | Assess drug-likeness | Solubility, permeability, toxicity, bioavailability | Evaluating potential drug candidates for favorable pharmacokinetics nih.govnih.gov |
| Molecular Dynamics | Evaluate complex stability | Stability of interactions over time, conformational changes | Confirming the stability of docked benzimidazole-protein complexes researchgate.nettandfonline.com |
| DFT Calculations | Determine electronic properties | Molecular conformation, electrostatic potential | Understanding electronic structure for rational design researchgate.net |
Exploration of New Material Applications Based on Unique Molecular Properties
The unique electronic and photophysical properties of the benzimidazole core make it an attractive scaffold for applications in materials science, particularly in the field of organic electronics. Derivatives of this compound are being explored for their potential use in Organic Light-Emitting Diodes (OLEDs), which are used in modern displays and lighting. nih.govacs.org
In OLEDs, benzimidazole derivatives have been successfully employed as:
Blue Emitters: Achieving efficient and pure blue emission is a significant challenge in OLED technology. Novel benzimidazole derivatives, often hybridized with other luminophores like pyrene, have been designed as blue emitters. nih.govnih.gov These materials can exhibit high spectral purity and efficiency, with one prototype achieving pure blue electroluminescence with CIE coordinates of (0.148, 0.130). nih.gov
Host Materials: Benzimidazole derivatives can serve as host materials in phosphorescent OLEDs (PHOLEDs) and for emitters that utilize thermally activated delayed fluorescence (TADF). acs.orgacs.org They can be designed as bipolar hosts, meaning they possess both electron- and hole-transporting capabilities, which leads to more balanced charge injection and higher device efficiency. acs.org
Electron-Transporting Materials: The electron-deficient nature of the imidazole (B134444) ring makes many benzimidazole derivatives excellent electron transporters. acs.orgmdpi.com This property is crucial for ensuring that electrons and holes recombine effectively within the emissive layer of the OLED, maximizing light output. acs.org
Research in this area focuses on tuning the molecular structure to optimize properties like triplet energy levels, charge transport, and thermal stability. acs.org The goal is to create highly efficient and durable materials for next-generation electronic devices.
| Derivative Type | Role in OLED | Performance Metric | Achieved Value |
| Pyrene-Benzimidazole Hybrid | Blue Emitter | External Quantum Efficiency (EQE) | 4.3% nih.govnih.gov |
| Pyrene-Benzimidazole Hybrid | Luminance | 290 cd/m² nih.govnih.gov | |
| Biphenyl-Substituted Benzimidazole | Electron-Transporting Host | Power Efficiency | 50.4 lm/W acs.org |
| Biphenyl-Substituted Benzimidazole | External Quantum Efficiency (EQE) | 25.7% acs.org | |
| Carbazole-Benzimidazole Hybrid | Bipolar Host | External Quantum Efficiency (EQE) | >20% acs.org |
Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems
A fundamental understanding of how this compound and its analogues interact with biological targets at the molecular level is critical for rational drug design. eprajournals.com The benzimidazole scaffold is capable of engaging in a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which govern its binding to proteins and nucleic acids. researchgate.net
Advanced analytical and computational techniques are being used to elucidate these mechanisms:
Predicting Binding Modes: Computational docking and molecular dynamics simulations are primary tools for visualizing how benzimidazole derivatives fit into the binding pockets of target proteins. nih.gov These models can identify specific amino acid residues that are key for binding. For example, studies on the anthelmintic action of benzimidazoles have highlighted the crucial role of the amino acid E198 in the β-tubulin protein for drug binding. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which structural features are essential for function. researchgate.net This information, combined with docking studies, provides a detailed picture of the molecular requirements for optimal binding and activity. researchgate.net
Biophysical Techniques: Experimental methods such as X-ray crystallography can provide high-resolution structures of benzimidazole derivatives bound to their targets, offering definitive proof of the interaction mode.
This deeper mechanistic insight allows for the targeted modification of the benzimidazole-nitrile scaffold to enhance potency, improve selectivity, and overcome resistance mechanisms. researchgate.netnih.gov
| Biological Target | Key Interacting Residue(s) | Primary Interaction Type | Significance |
| β-Tubulin (Ascaris) | E198 | Hydrogen Bonding | Key for anthelmintic activity of benzimidazoles nih.gov |
| Cannabinoid Receptor 2 (CB2) | Lys109 | π-cation Interaction | Plays a key role in the CB2 selectivity index nih.gov |
| BRAFV600E Kinase | CYS 532 | Strong Interactions | Essential for binding in the active site for anticancer activity mdpi.com |
| Cyclo-oxygenase-2 (COX-2) | Arg184, Lys179 | Hydrogen Bonding | Stabilization of the ligand inside the binding pocket ekb.eg |
Design of Multi-Targeting Agents in Chemical Biology Research
Complex diseases like cancer and inflammatory disorders often involve multiple biological pathways. nih.gov Traditional single-target drugs can be limited by resistance mechanisms and may not be sufficient to treat such multifactorial conditions. This has led to a growing interest in the design of multi-targeting agents—single molecules designed to interact with two or more distinct biological targets simultaneously. nih.govnih.gov
The benzimidazole nucleus is considered a "privileged scaffold" for this purpose because its structure can be readily modified to modulate diverse receptors and enzymes. nih.gov Researchers are creating hybrid molecules that combine the benzimidazole core with other pharmacophores to achieve a multi-target profile.
Examples of this approach include:
Dual or Triple Kinase Inhibitors: For cancer therapy, researchers have designed benzimidazole-triazole hybrids that can simultaneously inhibit multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as enzymes like Topoisomerase II (Topo II). nih.govtandfonline.com One such compound showed potent inhibition of EGFR (IC₅₀ = 0.086 µM), moderate inhibition of VEGFR-2 (IC₅₀ = 0.107 µM), and strong inhibition of Topo II (IC₅₀ = 2.52 µM). tandfonline.com
Multi-Target Anti-Inflammatory Agents: The benzimidazole scaffold is being explored for the development of ligands that can modulate multiple pathways involved in inflammation. nih.gov
This strategy offers a promising paradigm for creating more effective therapies for complex diseases. nih.gov By leveraging the structural versatility of compounds like this compound, medicinal chemists can design next-generation therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. nih.govnih.gov
| Compound Class | Target 1 | Target 2 | Target 3 | Therapeutic Area |
| Benzimidazole-Triazole Hybrid (5a) | EGFR (IC₅₀ = 0.086 µM) | VEGFR-2 (IC₅₀ = 0.107 µM) | Topo II (IC₅₀ = 2.52 µM) | Anticancer nih.govtandfonline.com |
| Benzimidazole-Quinolinone Hybrid (Dovitinib) | FGFR-1 (IC₅₀ = 8 nM) | VEGFR-2 (IC₅₀ = 13 nM) | Topo II (IC₅₀ = 13 µM) | Anticancer nih.gov |
| 2-Aryl Benzimidazole | EGFR (88% inhibition) | VEGFR-2 (33.1% inhibition) | PDGFR (42.7-52.6% inhibition) | Anticancer nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of 3-(1H-Benzo[d]imidazol-2-yl)benzonitrile derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For example, substituents at the 4-position of the pyridone ring can be introduced using amine-containing side chains to enhance enzyme inhibition potency . Alternative routes include one-pot reactions catalyzed by CBr₄, which promotes cyclization between o-phenylenediamine and carbonyl compounds, achieving yields of 70–85% under mild conditions . Comparative studies highlight that solvent choice (e.g., ethanol vs. DMF) and catalyst loading significantly impact reaction efficiency and purity.
Q. How is this compound characterized structurally and analytically?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.36–7.98 ppm, while nitrile groups are confirmed by signals near δ 120 ppm in ¹³C NMR .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 169–244 align with calculated molecular weights .
- HPLC : Retention times (e.g., 8.39 min under 30:70 2-propanol:n-hexane) validate purity .
- Melting points : Reported ranges (e.g., 189–192°C) confirm crystallinity .
Advanced Research Questions
Q. What structural modifications enhance the biological activity of this compound derivatives?
- SAR Insights :
- IGF-1R Inhibition : Adding amine-containing side chains at the 4-position of the pyridone ring improves IC₅₀ values by 10-fold, as shown in kinase assays .
- Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., nitro) on the benzene ring enhances antifungal potency against Candida albicans (MIC = 8 µg/mL) .
- EGFR Inhibition : Piperazine substituents at the 2-position increase binding affinity (ΔG = −9.2 kcal/mol) via hydrogen bonding with Tyr-845 .
Q. How can computational tools predict the binding modes and electronic properties of this compound?
- Methodology :
- Molecular Docking : AutoDock Vina predicts binding poses in IGF-1R (PDB: 2OJ9) with a scoring function accuracy of RMSD < 2.0 Å .
- DFT Calculations : HOMO-LUMO gaps (~3.8 eV) and hyperpolarizability values (β = 1.2 × 10⁻³⁰ esu) indicate potential nonlinear optical (NLO) applications .
- MD Simulations : Stability in aqueous solutions (RMSD < 0.3 nm over 50 ns) correlates with experimental solubility data .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Case Study : While some studies report IGF-1R selectivity (IC₅₀ = 12 nM) , others highlight off-target effects on EGFR (IC₅₀ = 34 nM) .
- Resolution : Competitive binding assays and CRISPR-based kinase profiling can clarify selectivity. For example, CRISPR screens in HCT-116 cells revealed dose-dependent IGF-1R/EGFR cross-talk .
Q. How does this compound perform in optoelectronic applications?
- Material Science Data :
- OLED Efficiency : Derivatives exhibit external quantum efficiency (EQE) up to 8.2% in non-doped devices due to hybridized local and charge-transfer (HLCT) excited states .
- Stokes Shift : A large shift (~120 nm) reduces photon reabsorption, enhancing light-emitting efficacy in thin-film architectures .
Methodological Challenges and Solutions
Q. What challenges arise in synthesizing enantiomerically pure derivatives, and how are they addressed?
- Issue : Racemization during imidazole ring formation reduces enantiomeric excess (ee).
- Solution : Chiral auxiliaries (e.g., (R)-BINOL) in Pd-catalyzed asymmetric cyclization achieve ee > 95% .
Q. How can conflicting solubility data be reconciled for in vivo studies?
- Issue : Low aqueous solubility (0.12 mg/mL) limits bioavailability.
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
